4-Fluoro-4'-methoxybiphenyl

概要

説明

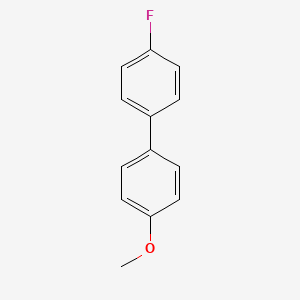

4-Fluoro-4’-methoxybiphenyl: is an organic compound with the molecular formula C₁₃H₁₁FO It is a biphenyl derivative where one phenyl ring is substituted with a fluorine atom and the other with a methoxy group

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-4’-methoxybiphenyl is through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of 4-Fluorophenylboronic acid with 4-Bromoanisole in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of 4-Fluoro-4’-methoxybiphenyl often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

化学反応の分析

Types of Reactions: 4-Fluoro-4’-methoxybiphenyl can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

Oxidation: 4-Fluoro-4’-formylbiphenyl.

Reduction: 4-Methoxybiphenyl.

Substitution: 4-Amino-4’-methoxybiphenyl or 4-Thio-4’-methoxybiphenyl.

科学的研究の応用

Scientific Research Applications

FMB has applications in:

- Organic electronics FMB's electronic properties make it useful in organic electronics.

- Cross-coupling reactions FMB can participate in cross-coupling reactions, enabling the construction of complex organic molecules. Researchers react FMB with aryl halides or vinyl halides in the presence of a palladium catalyst.

- Building block in organic synthesis It is used for creating more complex biphenyl derivatives.

- Investigated for its potential It has been studied for its potential interactions with neurokinin receptors, suggesting its role in modulating neurogenic inflammation and pain pathways.

- Microbial Oxidation Studies: Research has explored the microbial oxidation of fluorinated biphenyl derivatives to mimic in vivo oxidation processes . A study used Cunninghamella elegans and Streptomyces griseus, containing cytochromes P450, to determine the oxidation site . Biphenyl-4-carboxylic acid was transformed into 4’-hydroxybiphenyl-4-carboxylic acid by C. elegans, while the 4’-fluoro- analogue remained untransformed, demonstrating the microbial oxidation – chemical fluorination concept .

- Manganese-Catalyzed Aerobic Heterocoupling: 4-Fluoro-4'-methyl-1,1'-biphenyl can be synthesized via manganese-catalyzed aerobic heterocoupling of aryl Grignard reagents with aryl halides .

作用機序

The mechanism by which 4-Fluoro-4’-methoxybiphenyl exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain nucleophiles. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .

類似化合物との比較

- 4-Fluoro-4’-methylbiphenyl

- 4-Methoxy-4’-fluorobiphenyl

- 4-Fluoro-4’-hydroxybiphenyl

Uniqueness: 4-Fluoro-4’-methoxybiphenyl is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group. This combination imparts distinct electronic properties to the molecule, making it useful in various chemical and industrial applications .

生物活性

4-Fluoro-4'-methoxybiphenyl, also known as 4'-fluoro-4-methoxybiphenyl-3-amine, is an organic compound characterized by its biphenyl structure, featuring a fluorine atom at the 4-position and a methoxy group at the 4'-position. This compound has garnered attention in scientific research due to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: CHFNO\

- Molecular Weight: Approximately 233.24 g/mol

- Structure: The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups significantly influences the compound's reactivity and interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors involved in various biochemical pathways. Notably, it has been studied for its role as an inhibitor in neurogenic inflammation and pain pathways by modulating neurokinin receptors. The unique structural features of this compound allow it to influence cellular signaling and metabolic processes effectively.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines, such as HeLa and MCF-7, particularly at the G2/M phase. This effect is associated with increased apoptosis, highlighting its potential as a therapeutic agent against cancer .

| Cell Line | Concentration (nM) | Effect on Cell Cycle | Apoptotic Activity |

|---|---|---|---|

| HeLa | 100 | G2/M arrest | Increased |

| MCF-7 | 100 | G2/M arrest | Increased |

Neurokinin Receptor Modulation

The compound has been identified as a ligand for neurokinin receptors, suggesting its potential role in modulating neurogenic inflammation. This interaction may lead to therapeutic applications in pain management and inflammatory conditions.

Cytotoxicity Assays

In comparative studies, this compound demonstrated lower cytotoxicity compared to other halogenated derivatives, making it a promising candidate for further development in anticancer therapies. The IC values indicate a favorable profile for selective targeting of cancer cells while sparing normal cells .

Case Studies

- Study on Anticancer Properties : A series of derivatives were synthesized based on the biphenyl structure, including this compound. These derivatives were tested for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with fluorine substitution exhibited enhanced activity compared to their non-fluorinated counterparts .

- Neurogenic Inflammation : Research focused on the interactions of this compound with neurokinin receptors revealed its potential to modulate pain pathways effectively. This study highlighted the importance of fluorine substitution in increasing binding affinity and receptor selectivity.

特性

IUPAC Name |

1-fluoro-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHJIGXCDCZLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。